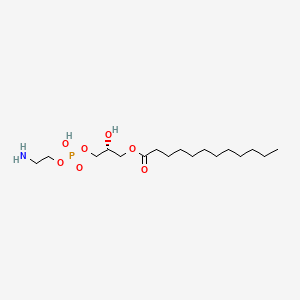
2,5-Diméthoxy-4-nitrophénéthylamine
Vue d'ensemble
Description
2C-N, également connu sous le nom de 2,5-diméthoxy-4-nitrophénéthylamine, est une phénéthylamine psychédélique appartenant à la famille 2C. Il a été synthétisé pour la première fois par Alexander Shulgin et est connu pour ses propriétés psychoactives. Le composé est caractérisé par la présence de groupes méthoxy aux positions 2 et 5 du cycle benzénique et d'un groupe nitro à la position 4 .
Applications De Recherche Scientifique
2C-N has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of phenethylamines.
Biology: Investigated for its effects on serotonin receptors, particularly 5-HT2A and 5-HT2C receptors.
Medicine: Explored for its potential therapeutic effects in treating certain psychiatric disorders.
Industry: Utilized in the synthesis of other psychoactive compounds and as a research chemical in forensic studies
Safety and Hazards
2,5-Dimethoxy-4-nitrophenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .
Mécanisme D'action
Target of Action
2,5-Dimethoxy-4-nitrophenethylamine (2C-N) primarily targets the serotonin 5-HT2A receptors in the brain. These receptors play a crucial role in modulating mood, cognition, and perception .
Mode of Action
2C-N acts as an agonist at the 5-HT2A receptors. By binding to these receptors, it mimics the action of serotonin, leading to increased receptor activation. This interaction results in altered neurotransmitter release and changes in neuronal activity, which can affect mood and perception .
Biochemical Pathways
The activation of 5-HT2A receptors by 2C-N influences several downstream signaling pathways, including the phosphoinositide pathway . This pathway leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which further modulate intracellular calcium levels and protein kinase C (PKC) activity. These changes can affect various cellular processes, including gene expression and synaptic plasticity .
Pharmacokinetics
The pharmacokinetics of 2C-N involve its absorption, distribution, metabolism, and excretion (ADME) properties:
Result of Action
The molecular and cellular effects of 2C-N’s action include altered neurotransmitter release , changes in neuronal firing patterns, and modulation of synaptic plasticity. These effects can lead to changes in mood, perception, and cognition, which are characteristic of its psychoactive properties .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 2C-N. For example, acidic environments can affect its stability, while interactions with other drugs can alter its pharmacokinetic profile and potency. Additionally, individual factors such as genetic variations in metabolic enzymes can impact the compound’s action and efficacy .
Analyse Biochimique
Biochemical Properties
It is known that this compound is a 5-hydroxytryptamine (serotonin) 2A/2C agonist . This suggests that it interacts with serotonin receptors in the brain, potentially influencing mood, cognition, and perception.
Cellular Effects
It is known that the compound can affect structural brain plasticity and cognitive flexibility . It has been shown to increase the volumes of several sensory and association areas in the brain .
Molecular Mechanism
It is known to act as an agonist at the 5-HT2A receptor . This suggests that it may exert its effects by binding to these receptors and influencing downstream signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, a single dose of 2,5-Dimethoxy-4-nitrophenethylamine has been shown to have lasting effects on structural brain plasticity and cognitive flexibility . These effects were observed beyond the acute drug experience, suggesting that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
It has been shown that a single dose of the compound can have lasting effects on cognitive flexibility in mice .
Metabolic Pathways
Méthodes De Préparation
Voies de synthèse et conditions de réaction : 2C-N est synthétisé par nitration mixte acide de 2C-H en utilisant de l'acide sulfurique et de l'acide nitrique. Le processus implique les étapes suivantes :
Nitration : 2C-H est traité avec un mélange d'acide sulfurique et d'acide nitrique pour introduire le groupe nitro à la position 4 du cycle benzénique.
Purification : Le produit obtenu est purifié pour obtenir 2C-N sous sa forme pure.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour 2C-N ne soient pas largement documentées, l'approche générale implique des réactions de nitration à grande échelle dans des conditions contrôlées pour garantir la sécurité et l'efficacité. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est essentielle pour atteindre des niveaux de pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions : 2C-N subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitro peut être réduit en un groupe amino dans des conditions spécifiques.
Substitution : Les groupes méthoxy peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Les réactifs courants comprennent l'hydrogène gazeux et un catalyseur au palladium.
Substitution : Des réactifs tels que l'hydroxyde de sodium et les halogénoalcanes sont utilisés pour les réactions de substitution nucléophile.
Principaux produits formés :
Réduction du groupe nitro : Le principal produit est la 2,5-diméthoxy-4-aminophénéthylamine.
Substitution des groupes méthoxy : Différentes phénéthylamines substituées peuvent être formées en fonction des réactifs utilisés.
4. Applications de la recherche scientifique
2C-N a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme étalon de référence en chimie analytique pour l'étude des phénéthylamines.
Biologie : Enquête sur ses effets sur les récepteurs de la sérotonine, en particulier les récepteurs 5-HT2A et 5-HT2C.
Médecine : Exploration de ses effets thérapeutiques potentiels dans le traitement de certains troubles psychiatriques.
Industrie : Utilisé dans la synthèse d'autres composés psychoactifs et comme produit chimique de recherche dans les études médico-légales
5. Mécanisme d'action
2C-N exerce ses effets principalement par l'activation des récepteurs de la sérotonine, en particulier les récepteurs 5-HT2A et 5-HT2C. Le composé agit comme un agoniste partiel à ces récepteurs, conduisant à la libération d'acide arachidonique et aux voies de signalisation en aval subséquentes. Cette activation entraîne les effets psychoactifs et hallucinogènes associés à 2C-N .
Composés similaires :
2C-B (2,5-diméthoxy-4-bromophénéthylamine) : Structure similaire avec un atome de brome au lieu d'un groupe nitro.
2C-I (2,5-diméthoxy-4-iodophénéthylamine) : Contient un atome d'iode à la position 4.
2C-E (2,5-diméthoxy-4-éthylphénéthylamine) : Présente un groupe éthyle à la position 4.
Comparaison :
Unicité : 2C-N est unique en raison de la présence du groupe nitro, qui confère des propriétés chimiques et physiques distinctes, telles que sa couleur jaune vif à orange.
Puissance : Comparé à d'autres composés 2C, 2C-N a une puissance modérée et une durée d'action plus courte.
Affinités réceptorielles : 2C-N a une affinité plus élevée pour les récepteurs 5-HT2C que pour certains autres composés 2C, ce qui le rend particulièrement intéressant pour la recherche sur les sous-types de récepteurs de la sérotonine
Comparaison Avec Des Composés Similaires
2C-B (2,5-dimethoxy-4-bromophenethylamine): Similar structure with a bromine atom instead of a nitro group.
2C-I (2,5-dimethoxy-4-iodophenethylamine): Contains an iodine atom at the 4 position.
2C-E (2,5-dimethoxy-4-ethylphenethylamine): Features an ethyl group at the 4 position.
Comparison:
Uniqueness: 2C-N is unique due to the presence of the nitro group, which imparts distinct chemical and physical properties, such as its bright yellow to orange color.
Potency: Compared to other 2C compounds, 2C-N has a moderate potency and a shorter duration of action.
Receptor Affinity: 2C-N has a higher affinity for 5-HT2C receptors compared to some other 2C compounds, making it particularly interesting for research on serotonin receptor subtypes
Propriétés
IUPAC Name |
2-(2,5-dimethoxy-4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-15-9-6-8(12(13)14)10(16-2)5-7(9)3-4-11/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSDZGRRJGRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180798 | |
| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261789-00-8 | |
| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261789-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethoxy-4-nitrophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261789008 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-(2,5-dimethoxy-4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-N | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB2B23B11H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (1S,17R)-17-(2-methoxyethyl)-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B1663951.png)









